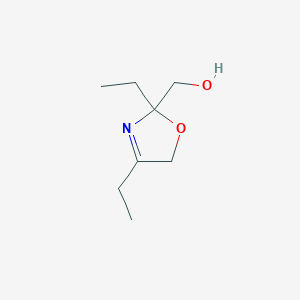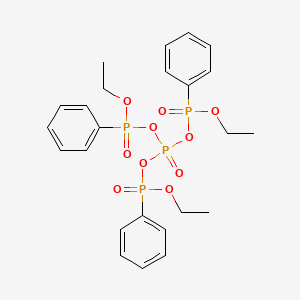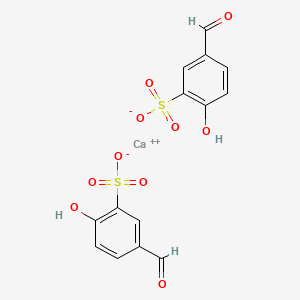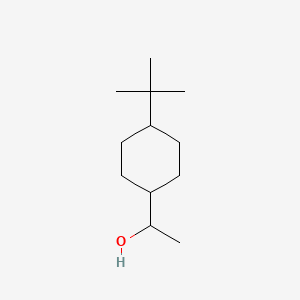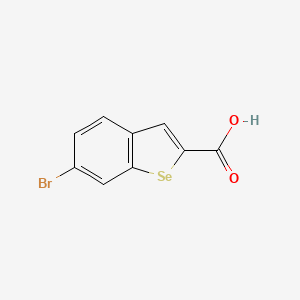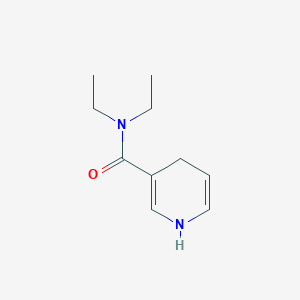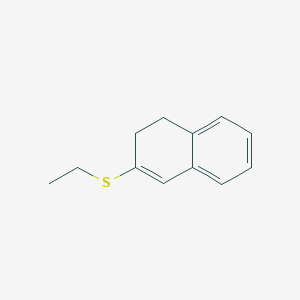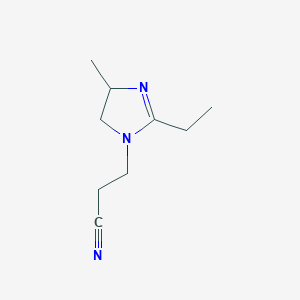
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production of imidazole derivatives often involves scalable synthetic routes with decreased reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using a scalable synthetic route that reduces the number of reaction steps, paving the way for industrial-scale production .
化学反応の分析
Types of Reactions
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization and oxidation reactions. Conditions such as mild temperatures and the presence of specific solvents can influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .
科学的研究の応用
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials.
作用機序
The mechanism of action of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, imidazole derivatives can inhibit certain enzymes, leading to antimicrobial and antifungal activities .
類似化合物との比較
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is similar in structure but lacks the ethyl and propanenitrile groups.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another similar compound with different functional groups.
Uniqueness
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and propanenitrile groups differentiates it from other imidazole derivatives and contributes to its specific applications and reactivity.
特性
CAS番号 |
63297-35-8 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC名 |
3-(2-ethyl-4-methyl-4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h8H,3-4,6-7H2,1-2H3 |
InChIキー |
LEQYIFUALGBICA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(CN1CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


